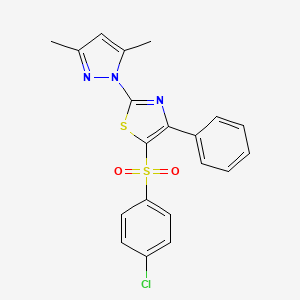
4-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl sulfone
Übersicht
Beschreibung
4-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl sulfone is a useful research compound. Its molecular formula is C20H16ClN3O2S2 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Analysis
The molecular structure and spectroscopic data of compounds similar to the title molecule have been studied using various spectroscopic techniques and quantum chemical methods. These studies have included vibrational spectra recording, natural bond orbital analysis, and the calculation of molecular electrostatic potential, Fukui functions, and other molecular parameters. These analyses provide insights into the molecule's stability, reactivity properties, and intramolecular charge transfer mechanisms (Viji et al., 2020).
Antimicrobial Activity
Studies have shown that compounds with a similar molecular structure to the title molecule possess antimicrobial properties. These compounds have been screened for their biological functions and have exhibited antifungal and antibacterial effects. Molecular docking has been used to identify hydrogen bonds and binding energy with different proteins, thus providing a deeper understanding of their biological activity (Viji et al., 2020).
Molecular Docking and Quantum Chemical Calculations
The molecular structure of similar compounds has been investigated using density functional theory (DFT), vibrational spectra, and molecular docking studies. These studies help in understanding the ground state molecular structure, bond length, bond angles, and energy bandgap of the molecule. Moreover, molecular docking analyses predict the binding ability of the compound with various proteins, indicating its potential biological activities (Viji et al., 2020).
Corrosion Inhibition
Some thiazole derivatives, structurally similar to the title compound, have been studied for their role as corrosion inhibitors. These studies involve electrochemical and non-electrochemical tests to measure the protection efficiency of these derivatives. The results indicate that these compounds behave as mixed inhibitors, showcasing their potential in corrosion prevention applications (Fouda et al., 2021).
Scientific Research Applications of 4-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl sulfone
Spectroscopic and Quantum Chemical Analysis
The compound has been characterized using quantum chemical methods and vibrational spectral techniques. The findings from FT-IR and FT-Raman spectra analyses indicate potential applications in understanding molecular interactions and properties (A. Viji et al., 2020).
Antimicrobial and Anticancer Activities
Several studies have explored the biological functions of similar compounds, focusing on their antimicrobial and anticancer activities. These compounds demonstrate effectiveness against various bacterial and fungal strains and show promise in inhibiting cancer cell proliferation (A. Viji et al., 2020); (Sobhi M. Gomha et al., 2014).
Molecular Docking Studies
Molecular docking studies provide insights into the potential biological activity of these compounds. They help in identifying the hydrogen bonds and binding energy with different proteins, offering a pathway for new drug design and discovery (J. Jayasudha et al., 2020).
Structural Characterization
Isostructural characterization of these compounds, including single-crystal diffraction studies, reveals their molecular conformation and potential in material sciences (B. Kariuki et al., 2021).
Corrosion Inhibition
Some studies have also identified the application of these compounds as corrosion inhibitors, indicating their potential use in industrial and material science applications (A. Fouda et al., 2021).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-13-12-14(2)24(23-13)20-22-18(15-6-4-3-5-7-15)19(27-20)28(25,26)17-10-8-16(21)9-11-17/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWVLDAVKKOYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(S2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazol-5-yl sulfone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3038966.png)

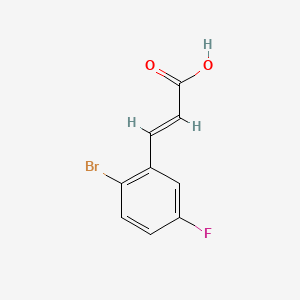
![5,7-Difluorobenzo[b]furan-3(2H)-one](/img/structure/B3038971.png)
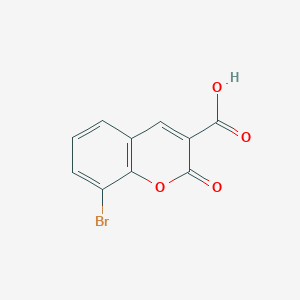
![1-[(4-Bromo-3-chlorophenyl)sulfonyl]piperazine](/img/structure/B3038976.png)
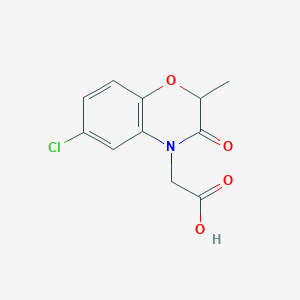
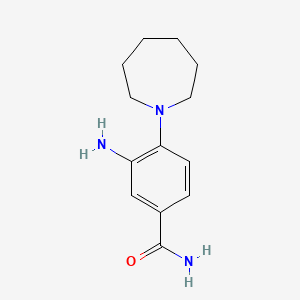
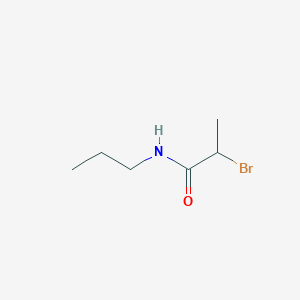
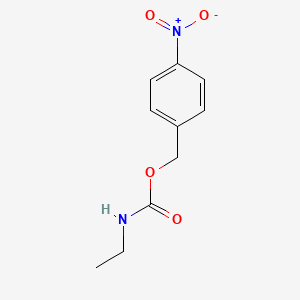
![Benzyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B3038982.png)

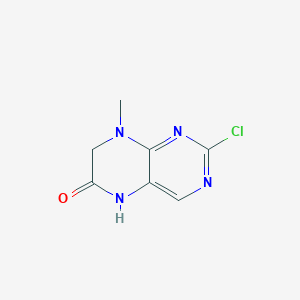
![(E)-N-[2-(3-Indolyl)ethyl]-3-(3,4-dihydroxyphenyl)acrylamide](/img/structure/B3038989.png)